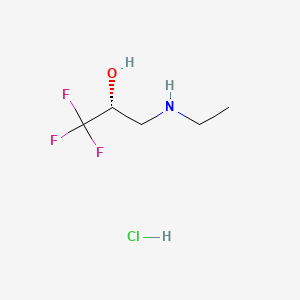
(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural features, which include an ethylamino group and a trifluoropropanol moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride typically involves the reductive amination of a suitable precursor. One common method is the catalytic reductive amination of a carbonyl compound (such as an aldehyde or ketone) with ethylamine in the presence of a suitable catalyst and hydrogen . This reaction is carried out under controlled conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors provide efficient mixing and temperature control, which are essential for maintaining the desired reaction conditions and minimizing side reactions .
化学反应分析
Types of Reactions
(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学研究应用
(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The trifluoropropanol moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
Ethylamine: A simple alkylamine with similar functional groups but lacking the trifluoropropanol moiety.
1-(1-Adamantyl)ethylamine hydrochloride: A compound with a similar ethylamine structure but different substituents, used in antiviral applications.
Uniqueness
(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol hydrochloride is unique due to the presence of the trifluoropropanol group, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and stability profiles .
属性
分子式 |
C5H11ClF3NO |
|---|---|
分子量 |
193.59 g/mol |
IUPAC 名称 |
(2R)-3-(ethylamino)-1,1,1-trifluoropropan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-2-9-3-4(10)5(6,7)8;/h4,9-10H,2-3H2,1H3;1H/t4-;/m1./s1 |
InChI 键 |
BZGUWNAITNHSQK-PGMHMLKASA-N |
手性 SMILES |
CCNC[C@H](C(F)(F)F)O.Cl |
规范 SMILES |
CCNCC(C(F)(F)F)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B13452835.png)
![Tert-butyldimethyl[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane](/img/structure/B13452836.png)

![1-(3,4,5-Trifluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13452846.png)
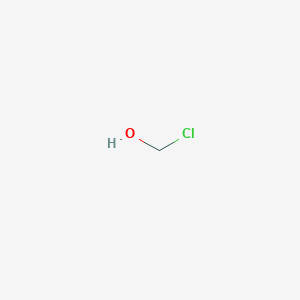

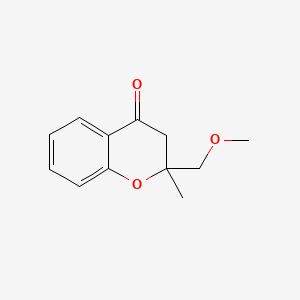
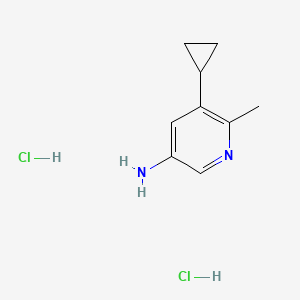

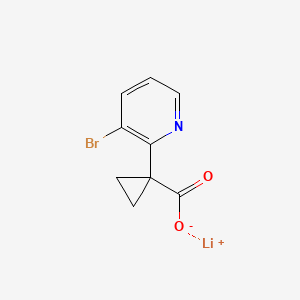
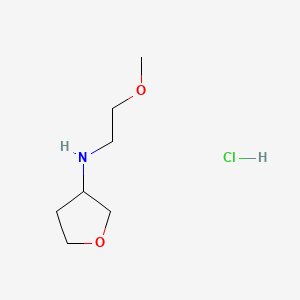
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)


